molecular formula C18H24ClN3O2 B12409709 Irdabisant hydrochloride CAS No. 1005398-61-7

Irdabisant hydrochloride

Cat. No.: B12409709
CAS No.: 1005398-61-7
M. Wt: 349.9 g/mol
InChI Key: WJUJICMNSMPLLG-PFEQFJNWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irdabisant hydrochloride involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Irdabisant hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties .

Scientific Research Applications

Irdabisant hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Irdabisant hydrochloride exerts its effects by acting as an inverse agonist at the histamine H3 receptor. This receptor is primarily found in the central nervous system and plays a role in regulating neurotransmitter release. By binding to the histamine H3 receptor, this compound inhibits its activity, leading to increased release of neurotransmitters such as histamine, acetylcholine, and dopamine. This results in enhanced cognitive function and wakefulness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Irdabisant hydrochloride stands out due to its high selectivity and affinity for the histamine H3 receptor, as well as its ability to penetrate the blood-brain barrier effectively. This makes it a valuable compound for research in cognitive enhancement and potential therapeutic applications .

Properties

CAS No.

1005398-61-7

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H/t14-;/m1./s1

InChI Key

WJUJICMNSMPLLG-PFEQFJNWSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl

Origin of Product

United States

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